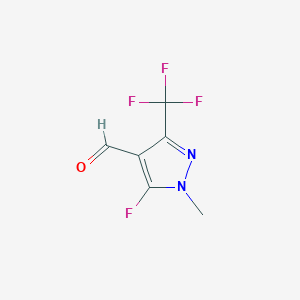

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, and a fluorine atom at position 4. The aldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the fluorine atom at position 5 influences electronic properties and bioavailability .

Properties

IUPAC Name |

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKIPJVJFWPIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant potential in various biological applications. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula : C6H4F4N2O

- Molecular Weight : 196.1 g/mol

- CAS Number : 447401-88-9

- Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's synthesis has been optimized for yield and purity, making it accessible for research purposes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:

In a study focusing on structure-activity relationships (SAR), it was found that modifications to the pyrazole ring could enhance anticancer activity, with certain derivatives showing IC50 values in the low micromolar range against MDA-MB-231 cells .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A series of derivatives were synthesized and tested against phytopathogenic fungi, revealing moderate antifungal activity. Notably, some compounds exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Research has indicated that modifications to the trifluoromethyl group can enhance anti-inflammatory properties. For instance, certain derivatives showed significant inhibition of COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Anticancer Evaluation

A study synthesized a series of asymmetric MACs fused with 1H-pyrazole and evaluated their effects on breast cancer cells (MDA-MB-231). The results demonstrated that compounds significantly induced apoptosis and enhanced caspase activity at micromolar concentrations .

Study 2: Antifungal Screening

In another investigation, a library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives was synthesized and tested against three phytopathogenic fungi. The study concluded that specific substitutions on the pyrazole ring led to enhanced antifungal activity compared to standard treatments .

Scientific Research Applications

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that is a useful research compound with potential in biological applications. The molecular formula is C6H4F4N2O and its molecular weight is 196.1 g/mol.

This compound is a pyrazole derivative with significant potential in various biological applications. Pyrazole derivatives, including this compound, have demonstrated anticancer, antifungal, and anti-inflammatory activities.

Anticancer Activity

Pyrazole derivatives can inhibit the growth of various cancer cell lines. Modifications to the pyrazole ring can enhance anticancer activity, with certain derivatives showing IC50 values in the low micromolar range against MDA-MB-231 cells.

Study 1: Anticancer Evaluation

A study synthesized asymmetric MACs fused with 1H-pyrazole and evaluated their effects on breast cancer cells (MDA-MB-231). The results demonstrated that the compounds significantly induced apoptosis and enhanced caspase activity at micromolar concentrations.

Antifungal Activity

This compound has been evaluated for antifungal properties. A series of derivatives were synthesized and tested against phytopathogenic fungi, revealing moderate antifungal activity. Some compounds exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.

Study 2: Antifungal Screening

An investigation synthesized a library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives and tested them against three phytopathogenic fungi. The study concluded that specific substitutions on the pyrazole ring led to enhanced antifungal activity compared to standard treatments.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Research has indicated that modifications to the trifluoromethyl group can enhance anti-inflammatory properties. Certain derivatives showed significant inhibition of COX enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent effects:

Notes:

- The fluoro substituent (target compound) offers a balance between electronegativity and steric bulk, optimizing membrane permeability .

- Chloro analogs exhibit increased molecular weight and reduced solubility, limiting bioavailability .

- Hydroxyl derivatives show higher polarity, improving water solubility but reducing cell membrane penetration .

Antimicrobial Activity:

- Formyl-pyrazole derivatives (e.g., 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) demonstrate enhanced antimicrobial activity against bacterial strains (MIC: 1–4 μg/mL) compared to hydrazone precursors. Electron-donating groups (e.g., furan, thiophene) at position 3 increase activity by modulating electron density .

- The trifluoromethyl group at position 3 in the target compound enhances antifungal activity by stabilizing interactions with hydrophobic enzyme pockets .

- Chlorophenylsulfanyl analogs (e.g., ) show activity against fungal pathogens (e.g., Candida albicans) due to sulfur-mediated disruption of thiol-dependent enzymes .

Antifungal (AF) Activity:

- Schiff base derivatives (e.g., 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) exhibit variable AF activity depending on substituent solubility and charge. Conjugated systems (e.g., thiophene, pyridine) increase electron density at the imine group, interfering with fungal growth .

Q & A

Q. What are the established synthesis routes for 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via two primary routes:

- Route 1 (Halogen-Trifluoromethyl Substitution):

- Route 2 (Vilsmeier-Haack Reaction):

- React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to form the aldehyde directly at the 4-position .

Q. Table 1: Comparison of Synthesis Methods

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Halogen Substitution | Trifluoromethyl chloride, NaOH, RT | 60-75% | |

| Vilsmeier-Haack | POCl₃, DMF, 80°C, 6 hr | 70-85% |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazards: Irritant (R36/37/38), causing eye/skin/respiratory irritation .

- Precautions:

- Emergency Response:

Advanced Research Questions

Q. How can reaction yields be optimized during the Vilsmeier-Haack formylation step?

Methodological Answer:

- Key Variables:

- Temperature: Maintain 80–90°C to balance reaction rate and by-product formation .

- DMF Stoichiometry: Use 1.2 equivalents to ensure complete activation of POCl₃.

- Quenching: Slowly add ice-water to precipitate the product and minimize hydrolysis .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution at the pyrazole 4-position .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Root Causes:

- Solvent polarity effects (e.g., DMSO-d₆ vs. CDCl₃).

- Trace impurities (e.g., unreacted trifluoromethyl chloride).

- Resolution Strategies:

Q. What factors govern regioselectivity in derivatization reactions of this compound?

Methodological Answer:

Q. How can computational modeling predict biological activity or reactivity of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.